(1-Methylheptyl)phosphonic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
octan-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLZJVBTGOVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methylheptyl Phosphonic Acid and Its Derivatives
Approaches to the Synthesis of Phosphonic Acid Functional Groups
The conversion of phosphonate (B1237965) esters to phosphonic acids is a critical final step in many synthetic sequences. This transformation can be accomplished through various hydrolytic and dealkylation techniques.
Hydrolysis and Dealkylation of Phosphonate Esters
A common and straightforward method for the preparation of phosphonic acids from their corresponding dialkyl esters is through acid-catalyzed hydrolysis. nih.gov This procedure typically involves refluxing the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govtandfonline.com The reaction proceeds in a stepwise manner, with the hydrolysis of the two ester groups occurring consecutively. tandfonline.com
For a substrate like diethyl (1-methylheptyl)phosphonate, the reaction with concentrated HCl would proceed as outlined below:
Reaction Scheme for Acid-Catalyzed Hydrolysis
The conditions for such hydrolyses can be harsh, often requiring prolonged heating, which may not be suitable for molecules containing acid-labile functional groups. google.com The rate of hydrolysis can be influenced by steric hindrance around the phosphorus atom and the nature of the alkyl groups on the ester. nih.gov For instance, the hydrolysis of sterically hindered diisopropyl esters is generally slower than that of diethyl or dimethyl esters. nih.gov
Table 1: Comparison of Hydrolysis Conditions for Different Phosphonate Esters
| Phosphonate Ester Type | Typical Acid | Conditions | Reactivity | Reference |
|---|---|---|---|---|
| Diethyl | Conc. HCl | Reflux, 1-12 h | Moderate | nih.gov |
| Diisopropyl | Conc. HCl | Reflux, extended time | Slower | nih.gov |
| Dimethyl | Conc. HCl | Reflux, 1-12 h | Faster | nih.gov |
This table is generated based on general principles of phosphonate ester hydrolysis and may not represent specific experimental data for (1-Methylheptyl)phosphonic acid derivatives.
A milder and highly efficient alternative to acid hydrolysis for the dealkylation of phosphonate esters is the McKenna reaction. d-nb.inforesearchgate.netnih.gov This method utilizes bromotrimethylsilane (B50905) (TMSBr) to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. d-nb.infonih.gov This intermediate is then readily hydrolyzed under neutral conditions, often with methanol (B129727) or water, to yield the phosphonic acid. d-nb.infonih.gov
The key advantage of the McKenna reaction is its high chemoselectivity, allowing for the dealkylation of phosphonate esters in the presence of other functional groups that might be sensitive to acidic conditions. google.com The reaction is typically carried out in an inert solvent, and the progress can be monitored by 31P NMR spectroscopy, observing a characteristic upfield shift upon silylation. beilstein-journals.org
Reaction Scheme for McKenna's Method
Where R = (1-Methylheptyl) and R' = alkyl group (e.g., ethyl)
The reaction with TMSBr is generally fast, often complete within a few hours at room temperature for simple phosphonates. d-nb.info However, for sterically hindered esters, such as those derived from secondary alcohols, longer reaction times or elevated temperatures may be necessary. d-nb.info Chlorotrimethylsilane (TMSCl) can also be used, sometimes in the presence of a bromide or iodide salt to enhance reactivity, but typically requires more forcing conditions. tandfonline.comoup.com
Table 2: Reagents for Silyl-Mediated Dealkylation of Phosphonate Esters
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Bromotrimethylsilane (TMSBr) | Inert solvent, room temp. | High reactivity, mild conditions, chemoselective | Moisture sensitive, corrosive | d-nb.infonih.gov |
| Chlorotrimethylsilane (TMSCl) | Higher temperatures, sealed tube | More economical than TMSBr | Less reactive, may require additives | tandfonline.com |
| Iodotrimethylsilane (TMSI) | Inert solvent, room temp. | Very high reactivity | Most expensive, highly moisture sensitive | d-nb.info |
This table provides a general comparison of silyl (B83357) halide reagents for phosphonate dealkylation.
Michaelis-Arbuzov Reaction Followed by Hydrolytic Cleavage
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters and serves as a primary route to the precursors of this compound. jk-sci.comwikipedia.orgorganic-chemistry.org The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comwikipedia.org For the synthesis of a (1-methylheptyl)phosphonate ester, 2-bromooctane (B146060) would be the logical choice of alkyl halide.
Reaction Scheme for Michaelis-Arbuzov Reaction
The reaction mechanism proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.com This is followed by a subsequent SN2 attack by the displaced halide ion on one of the phosphite's alkyl groups, leading to the final phosphonate ester and an alkyl halide byproduct. jk-sci.com
A significant consideration for the synthesis of (1-Methylheptyl)phosphonate is the use of a secondary alkyl halide (2-bromooctane). The Michaelis-Arbuzov reaction is known to be less efficient with secondary and tertiary alkyl halides compared to primary ones due to increased steric hindrance, which can lead to lower yields and the need for higher reaction temperatures. jk-sci.comnih.gov The reactivity of the alkyl halide also follows the trend I > Br > Cl. jk-sci.com
Once the dialkyl (1-methylheptyl)phosphonate is synthesized and purified, it can be converted to the final phosphonic acid using the hydrolysis or dealkylation methods described in section 2.1.1.
Oxidative Pathways from Phosphinic Acid Precursors
An alternative route to phosphonic acids involves the oxidation of the corresponding phosphinic acids. nih.govkent.ac.uk In this approach, a (1-Methylheptyl)phosphinic acid would first be synthesized. The oxidation of the P-H bond in the phosphinic acid to a P-OH group yields the phosphonic acid.
Reaction Scheme for Oxidation of Phosphinic Acid
Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, nitric acid, or bromine water. kent.ac.uk The synthesis of the starting (1-Methylheptyl)phosphinic acid can be achieved through methods such as the reaction of organometallic reagents (e.g., a Grignard reagent derived from 2-bromooctane) with hypophosphorous acid or its esters. kent.ac.uk This pathway offers an alternative to the Michaelis-Arbuzov route, particularly if the direct formation of the P-C bond to a secondary carbon is challenging under Arbuzov conditions.
Direct P-C Bond Formation Methods
Direct methods for the formation of a P-C bond that simultaneously generate the phosphonic acid functional group are also known, though they are generally less common for the synthesis of simple alkylphosphonic acids. nih.gov These reactions often utilize phosphorous acid (H3PO3) as the phosphorus source. nih.gov For example, the radical addition of phosphorous acid to olefins can yield alkylphosphonic acids. google.com In the context of this compound, this would involve the reaction of 1-octene (B94956) or 2-octene with phosphorous acid, typically initiated by a radical initiator. google.com
Another approach involves the palladium-catalyzed coupling of H-phosphonates with alkyl halides, which can be an effective way to form P-C bonds. organic-chemistry.org Additionally, the reaction of organometallic reagents, such as Grignard or organolithium compounds, with phosphorus halides like phosphorus trichloride (B1173362) followed by hydrolysis and oxidation can also lead to the formation of phosphonic acids. nih.gov However, controlling the selectivity of these reactions to obtain the desired monosubstituted product can be challenging. nih.gov
Synthesis of Phosphonic Acid Esters (Phosphonates) of (1-Methylheptyl) Structure
The synthesis of phosphonate esters derived from this compound involves creating one or two ester linkages to the phosphorus center. These derivatives, known as phosphonates, are accessible through various synthetic strategies, primarily involving the esterification of the parent acid or the formation of the carbon-phosphorus bond on an esterified precursor.
Esterification Reactions for Mono- and Diester Generation
The direct esterification of this compound presents a challenge due to its diprotic nature, which allows for the simultaneous formation of both mono- and diesters. nih.gov Achieving selectivity for one form over the other requires careful control of reaction conditions and the choice of reagents.
Several methods have been established for the esterification of phosphonic acids:
Orthoester Reagents: A straightforward approach involves the use of alkyl orthoesters, such as triethyl orthoacetate. This method offers a distinct advantage in selectivity, which is primarily controlled by the reaction temperature. For instance, reacting a phosphonic acid with an orthoester at a lower temperature (e.g., 30 °C) tends to favor the formation of the monoester. nih.gov In contrast, elevating the temperature promotes the formation of the diester. nih.gov This temperature-dependent selectivity allows for the targeted synthesis of either the mono(1-methylheptyl)phosphonate or di(1-methylheptyl)phosphonate.
Carbodiimide-Mediated Esterification: Dicyclohexylcarbodiimide (DCC) can be employed to facilitate the esterification of phosphonic acids. nih.gov This method is common in the formation of esters from carboxylic acids and can be adapted for phosphonic acids, driving the reaction by forming a stable urea (B33335) byproduct.
Chlorinating Agents: An alternative route proceeds through the conversion of the phosphonic acid to a more reactive intermediate. For example, treatment with thionyl chloride can convert a phosphonic acid monoester into a phosphonochloridate. This activated species can then readily react with an alcohol to yield a mixed diester. mdpi.com
The synthesis of monoesters can also be achieved through the partial hydrolysis of diesters or by selective dealkylation, for instance, using silyl halides to cleave one ester group preferentially. nih.govgoogle.com
Application of Mitsunobu Reaction in Phosphonate Ester Synthesis
The Mitsunobu reaction is a powerful and versatile method for forming esters from primary and secondary alcohols with clean inversion of stereochemistry. missouri.eduorganic-chemistry.orgnih.gov This characteristic makes it particularly suitable for the synthesis of chiral phosphonate esters, such as those derived from this compound, where the alcohol precursor, octan-2-ol, possesses a stereocenter.
The reaction involves the activation of the alcohol using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org The general mechanism proceeds as follows:
Triphenylphosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org
This intermediate deprotonates the acidic nucleophile, in this case, a phosphonic acid monoester, creating an ion pair. wikipedia.org
The alcohol is activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. organic-chemistry.org
The phosphonate anion then acts as a nucleophile, displacing the activated alcohol via an Sₙ2 mechanism, resulting in the formation of the phosphonate diester with inverted stereochemistry at the alcohol's carbon center. organic-chemistry.orgwikipedia.org
This reaction allows for the coupling of a pre-formed phosphonic acid monoester with a secondary alcohol like octan-2-ol to generate a mixed diester. google.com The stereospecificity of the Mitsunobu reaction is a key advantage for producing enantiomerically pure phosphonate esters. nih.gov
Advanced Structural Elucidation Techniques for Organophosphorus Compounds
The precise identification and characterization of this compound and its derivatives rely on a suite of advanced analytical techniques. Spectroscopic and crystallographic methods provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms.
Spectroscopic Characterization (e.g., NMR, IR, MS)
Spectroscopy is a cornerstone for the structural analysis of organophosphorus compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR: This is the most direct method for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, coordination number, and oxidation state. researchgate.net For phosphonic acids and their esters, the ³¹P signal typically appears in a characteristic region of the spectrum. rsc.orgresearchgate.net The coupling between phosphorus and adjacent protons (¹H) or carbons (¹³C) provides valuable information about the structure. researchgate.net
¹H and ¹³C NMR: These techniques are essential for characterizing the organic moiety of the molecule. nih.gov For this compound, ¹H NMR would show signals corresponding to the methyl, methylene (B1212753), and methine protons of the 1-methylheptyl group, with characteristic splitting patterns due to spin-spin coupling with both neighboring protons and the phosphorus atom. Similarly, ¹³C NMR provides information on all the carbon atoms in the structure. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands:
A strong absorption band corresponding to the P=O (phosphoryl) stretching vibration, typically found in the 1150-1300 cm⁻¹ region. researchgate.net
Broad absorption bands associated with the O-H stretching of the P-OH groups.
Bands in the 900–1200 cm⁻¹ range corresponding to P-O-H and P-O-C stretching vibrations. researchgate.netnih.gov
C-H stretching and bending vibrations from the alkyl chain. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nist.gov When coupled with techniques like gas chromatography (GC-MS) or ion chromatography (IC-MS/MS), it becomes a powerful tool for identifying and quantifying phosphonic acids and their esters. nih.govnih.govresearchgate.net The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the (1-methylheptyl) group and the phosphonate head group.
Table 1: Key Spectroscopic Data for Characterizing this compound Derivatives
| Technique | Feature | Typical Observation | Information Gained |
|---|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | Specific ppm range for phosphonates | Electronic environment of the P atom |
| Coupling Constants (J) | J(P-H), J(P-C) | Connectivity to H and C atoms | |
| ¹H NMR | Chemical Shifts | Signals for alkyl protons | Structure of the 1-methylheptyl group |
| Coupling Constants | J(H-H), J(P-H) | Neighboring protons and P atom | |
| IR | P=O Stretch | ~1150-1300 cm⁻¹ | Presence of phosphoryl group |
| P-O-C / P-O-H Stretch | ~900-1200 cm⁻¹ | Presence of P-O bonds | |
| O-H Stretch | Broad band | Presence of acidic protons | |
| MS | Molecular Ion Peak | [M]⁺ or [M+H]⁺ | Molecular Weight |
X-ray Crystallography for Solid-State Structures
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. For organophosphorus compounds that can be crystallized, this technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net
In the solid state, phosphonic acids often form extensive hydrogen-bonding networks. nih.gov For a compound like this compound, a single-crystal X-ray diffraction study would reveal:
The tetrahedral geometry around the phosphorus atom. nih.gov
The precise bond lengths of the P=O, P-O, and P-C bonds. For example, in methylphosphonic acid, the P=O bond is shorter than the two P-OH single bonds. nih.gov
The conformation of the 1-methylheptyl alkyl chain.
The packing of the molecules in the crystal lattice, dictated by hydrogen bonds and van der Waals forces.
While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl azodicarboxylate (DEAD) |
| Diisopropyl azodicarboxylate (DIAD) |
| Dicyclohexylcarbodiimide (DCC) |
| Methylphosphonic acid |
| Octan-2-ol |
| Thionyl chloride |
| Triethyl orthoacetate |
Coordination Chemistry and Metal Ion Complexation of 1 Methylheptyl Phosphonic Acid
Complexation with Transition Metal Ions
The phosphonic acid group is a robust ligand for transition metal ions, typically coordinating through the oxygen atoms. The branched alkyl group in (1-Methylheptyl)phosphonic acid enhances its solubility in organic solvents, making it relevant in applications such as solvent extraction.
Detailed Studies on Cobalt(II) and Nickel(II) Complexation
While specific studies on this compound are scarce, research on the structurally similar extractant, dithis compound, provides significant insights into the complexation with Cobalt(II) and Nickel(II). In solvent extraction studies, these metals are shown to form distinct complexes.
The extraction of Co(II) with dithis compound results in the formation of a Co[(HA₂)₂] species, indicating a tetrahedral geometry. In contrast, Ni(II) is extracted as an Ni(HA₂)₂(H₂O)₂ complex, which assumes an octahedral structure. akjournals.com This difference in coordination geometry is a key factor in the separation of these two metals. The water molecules in the nickel complex complete the octahedral coordination sphere, a common feature for Ni(II) but less so for Co(II) in such extraction systems.
Table 1: Cobalt(II) and Nickel(II) Complexation with a Structurally Similar Phosphonic Acid
| Metal Ion | Extractant | Extracted Species | Deduced Geometry |
|---|---|---|---|
| Cobalt(II) | dithis compound | Co[(HA₂)₂] | Tetrahedral |
| Nickel(II) | dithis compound | Ni(HA₂)₂(H₂O)₂ | Octahedral |
Data derived from studies on dithis compound, a close structural analog of this compound. akjournals.com
Interactions with Other Divalent Metal Ions (e.g., Zinc(II), Cadmium(II), Manganese(II), Magnesium(II), Calcium(II))
Phosphonic acids generally exhibit a strong affinity for a variety of divalent metal ions due to the hard Lewis base nature of the phosphonate (B1237965) oxygen atoms. scispace.com This makes them effective complexing agents. While detailed studies specifically with this compound and ions like Zn(II), Cd(II), Mn(II), Mg(II), and Ca(II) are not widely reported, the general behavior of phosphonate ligands suggests that they would form stable complexes with these metals. The coordination is typically ionic or ion-covalent, involving the deprotonated phosphonate group. scispace.com For alkaline earth metals like Mg(II) and Ca(II), the interaction is often characterized by the formation of ionic salts where the metal ion is hydrated, and the phosphonate acts as a counter-ion. scispace.com
Complexation with Lanthanide and Actinide Series Elements
The f-block elements, known for their high coordination numbers and predominantly ionic bonding, readily interact with hard oxygen donors like those in the phosphonate group. researchgate.net
Lanthanide Ion Binding Mechanisms
Actinide Ion Coordination (e.g., Uranium(VI), Thorium(IV), Neptunium(VI))
The coordination of actinides by organophosphorus compounds is a cornerstone of nuclear fuel reprocessing. Studies on di(1-methyl-heptyl) methyl phosphonate (DMHMP), a phosphonate ester closely related to this compound, have demonstrated its effectiveness in extracting Uranium(VI) and Thorium(IV). bohrium.combohrium.comresearchgate.net
These studies show that DMHMP is a promising extractant for separating U(VI) from Th(IV) in nitric acid media. bohrium.comresearchgate.net The extraction process involves the formation of neutral complexes that are soluble in the organic diluent. Kinetic studies of the extraction of U(VI) and Th(IV) with DMHMP indicate that the process is governed by a chemical reaction at the liquid-liquid interface, leading to the formation of the extracted complexes. bohrium.com The extraction of Np(VI) has also been investigated with this class of extractants. bohrium.com The coordination likely involves the phosphoryl oxygen atom of the phosphonate bonding directly to the actinide metal center.
Table 2: Actinide Extraction with a Related Phosphonate Ester
| Actinide Ion | Extractant | Medium | Observation |
|---|---|---|---|
| Uranium(VI) | di(1-methyl-heptyl) methyl phosphonate | Nitric Acid | Efficient extraction and separation from Th(IV). bohrium.comresearchgate.net |
| Thorium(IV) | di(1-methyl-heptyl) methyl phosphonate | Nitric Acid | Forms extractable complexes. bohrium.combohrium.com |
| Neptunium(VI) | di(1-methyl-heptyl) methyl phosphonate | Nitric Acid | Extraction behavior has been investigated. bohrium.com |
Determination of Metal-Ligand Stoichiometries in Formed Complexes
The stoichiometry of metal complexes, which describes the ratio of metal ions to ligands, is crucial for understanding and optimizing separation processes. For solvent extraction systems involving phosphonic acids, stoichiometry is often determined using the slope analysis method. This involves plotting the logarithm of the distribution ratio (D) against the logarithm of the extractant concentration. The slope of the resulting line typically indicates the number of extractant molecules involved in the complex.
For the extraction of Co(II) and Ni(II) with the related dithis compound, the extracted species were identified as Co[(HA₂)₂] and Ni(HA₂)₂(H₂O)₂, suggesting complex stoichiometries involving dimeric forms of the extractant. akjournals.com In the case of actinide extraction with di(1-methyl-heptyl) methyl phosphonate, slope analysis and other methods were used to demonstrate the formation of specific complexes, providing insight into their stoichiometry. bohrium.combohrium.com For many transition metal and lanthanide complexes with various phosphonate ligands, 1:1, 1:2, and 1:3 metal-to-ligand ratios are commonly observed, depending on the metal's coordination preferences and the reaction conditions. rsc.orgnih.gov
Analysis of Coordination Geometries and Ligand Conformational Effects
The phosphonate group [-PO(OH)₂] is a versatile binding moiety for metal ions. Upon deprotonation, the resulting phosphonate anion [-PO₃]²⁻ can coordinate to metal centers through one, two, or all three of its oxygen atoms. This flexibility allows for several coordination modes, including monodentate, bidentate chelating, and various bridging modes that can link multiple metal centers to form dimers, oligomers, or extended coordination polymers and metal-organic frameworks. beilstein-journals.orgresearchgate.net The specific geometry adopted depends on factors such as the nature of the metal ion, the pH of the solution (which dictates the protonation state of the ligand), the metal-to-ligand ratio, and the presence of competing ligands. mdpi.comresearchgate.net
The (1-methylheptyl) group exerts significant influence on the coordination behavior and the structure of the resulting metal complexes. Key effects include:
Steric Hindrance: The bulky alkyl chain can sterically hinder the approach of multiple ligands to a metal center, potentially favoring lower coordination numbers or influencing the geometry around the metal. This steric bulk can prevent the formation of some densely packed crystal structures that might be accessible to smaller phosphonate ligands like methylphosphonic acid. nih.gov
Conformational Flexibility and Ordering: The eight-carbon chain of this compound is flexible. However, in condensed phases or when adsorbed onto surfaces, the alkyl chains tend to interact via van der Waals forces. In the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, for instance, similar long-chain alkylphosphonic acids like octadecylphosphonic acid (ODPA) arrange with their alkyl chains in a largely all-trans conformation to maximize packing density. psu.eduacs.org While the inner methylene (B1212753) groups exhibit high conformational order, the terminal ends of the chains tend to be more disordered. psu.eduacs.org This self-assembly behavior is crucial for applications in surface modification and heterogeneous catalysis.
Hydrophobicity: The long alkyl chain imparts significant hydrophobic character to the molecule. This influences the solubility of both the free ligand and its metal complexes and is a key factor in its surface activity. cymitquimica.comijcsi.pro In aqueous systems, this can lead to the formation of aggregates or micelles, while in the context of coordination polymers, it can result in materials with hydrophobic pores or surfaces.
Studies on similar long-chain alkylphosphonic acids adsorbed on metal oxide powders like ZrO₂ and TiO₂ show that while the phosphonate group provides a strong anchor to the surface, the alkyl chains can retain considerable mobility, unlike in rigid crystalline phases. psu.edu This dynamic nature can be important for catalytic applications where substrate access and product egress are necessary.
Thermodynamic Characterization of Complex Formation: Stability Constants, Enthalpy, and Entropy Changes
While specific stability constants for this compound complexes are not widely reported, data from related phosphonic acids can provide insight into the expected behavior. Phosphonates are known to form particularly stable complexes with highly charged metal ions such as Fe³⁺, Al³⁺, and lanthanides. researchgate.netalanplewis.com The stability generally follows trends related to the metal ion's charge density and the Irving-Williams series for divalent transition metals.
The table below presents illustrative stability constants for complexes of various metal ions with related phosphonic acid ligands.
| Metal Ion | Ligand | log β₁ (ML) | log β₂ (ML₂) | Conditions | Reference |
|---|---|---|---|---|---|
| Mg²⁺ | Methylphosphonic Acid | 1.53 | - | 0.2 M (CH₃)₄NCl, 25 °C | alanplewis.com |
| Ca²⁺ | Methylphosphonic Acid | 1.45 | - | 0.2 M (CH₃)₄NCl, 25 °C | alanplewis.com |
| Cu²⁺ | Iminobis(methylenephosphonic acid) | 11.93 | 18.4 | 0.1 M KCl, 25 °C | researchgate.net |
| Zn²⁺ | Iminobis(methylenephosphonic acid) | 9.40 | 15.8 | 0.1 M KCl, 25 °C | researchgate.net |
| Al³⁺ | AMPDA-HB | 17.41 | - | 0.15 M NaCl, 25 °C | mdpi.com |
The thermodynamics of complexation are further described by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), related by the equation ΔG = ΔH - TΔS.
Enthalpy Change (ΔH): This term reflects the energy change from bond breaking and formation. The coordination of a phosphonate to a metal ion is typically an exothermic process (negative ΔH), driven by the formation of strong M-O bonds.
Entropy Change (ΔS): This term relates to the change in disorder. The release of ordered solvent molecules from the metal ion's coordination sphere upon ligand binding usually leads to a positive entropy change, which favors complex formation.
Role as a Ligand in Heterogeneous and Homogeneous Catalysis
The unique bifunctional nature of this compound makes it a candidate ligand for both heterogeneous and homogeneous catalysis.
Heterogeneous Catalysis
In heterogeneous catalysis, this compound is primarily useful for surface modification. Long-chain alkylphosphonic acids are well-known to form robust self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces, including alumina, titania, zirconia, and steel. psu.eduacs.orgijcsi.pro This has several catalytic applications:
Catalyst Support Functionalization: The phosphonate group acts as a strong, stable anchor, covalently grafting the molecule to a solid support. The outward-projecting alkyl chains can then create a defined microenvironment at the catalyst surface, for example, a hydrophobic layer that could favor reactions involving non-polar substrates in an aqueous medium.
Anchoring of Catalytic Sites: The ligand can be used to immobilize catalytically active metal complexes onto a solid support, combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.
Metal Phosphonate Catalysts: Materials formed from the coordination of metal ions with phosphonate ligands can themselves be active catalysts. For instance, cobalt and cadmium phosphonate networks have been shown to act as efficient heterogeneous catalysts for the chemical fixation of CO₂ into cyclic carbonates under mild conditions. rsc.orgresearchgate.net These materials can possess both Lewis acidic (metal sites) and Brønsted acidic (P-OH groups) centers, enabling bifunctional catalysis. rsc.org
Homogeneous Catalysis
While phosphines and phosphites are more traditional ligands in homogeneous catalysis, phosphonates can also play a role. gonzaga.eduacs.org The primary contribution of the (1-methylheptyl)phosphonate ligand in a homogeneous setting would be to modulate the solubility of a metal catalyst. The long alkyl chain enhances solubility in non-polar organic solvents. This property can be exploited in:
Phase-Transfer Catalysis: A metal complex of this compound could transport a reactant from an aqueous phase to an organic phase where the reaction occurs.
Solvent-Tuned Catalyst Recycling: The solubility of the catalyst could be tuned by solvent choice, allowing it to be soluble during the reaction but precipitated for recovery afterward.
The phosphonate group itself is a hard ligand and will preferentially bind to hard or borderline metal ions. While softer phosphine (B1218219) ligands are often preferred for cross-coupling reactions with late transition metals, the strong binding of phosphonates can create robust catalysts where ligand dissociation is undesirable. syensqo.comresearchgate.net
Solvent Extraction and Separation Science Applications of 1 Methylheptyl Phosphonic Acid
Fundamental Principles Governing Liquid-Liquid Extraction with Organophosphorus Extractants
Liquid-liquid extraction, also known as solvent extraction, is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase. coventry.ac.uk The organic phase usually consists of an extractant dissolved in a suitable diluent. Organophosphorus extractants, such as (1-Methylheptyl)phosphonic Acid, are particularly effective due to their ability to form stable complexes with metal ions.
The extraction process with acidic organophosphorus extractants generally proceeds via a cation exchange mechanism. The acidic proton of the extractant is exchanged for a metal cation, leading to the formation of a neutral metal-extractant complex that is soluble in the organic phase. This equilibrium is heavily influenced by the pH of the aqueous phase; a lower pH (higher acidity) will shift the equilibrium towards the protonated extractant, thus hindering metal extraction, while a higher pH will favor the deprotonation of the extractant and enhance metal uptake.
The general equation for the extraction of a divalent metal ion (M²⁺) by a dimeric organophosphonic acid ((HA)₂) can be represented as:
M²⁺(aq) + n(HA)₂(org) ⇌ M(A)₂(HA)₂ₙ₋₂(org) + 2H⁺(aq)
The structure of the organophosphorus extractant, including the nature of the alkyl groups and the type of phosphorus-carbon bond, significantly influences its selectivity and extraction efficiency for different metal ions.
Extraction Performance for Specific Metal Ions Utilizing this compound and Analogues
The specific structure of this compound and its analogues imparts distinct selectivities for various metal ions, making them valuable reagents in diverse separation processes.
The separation of cobalt(II) and nickel(II) is a significant challenge in hydrometallurgy due to their similar chemical properties. Organophosphorus acids have shown considerable promise in this regard. While specific data for this compound is limited in the reviewed literature, studies on its analogue, di-(1-methylheptyl) phosphinic acid (DMHPA), provide valuable insights.
Research has demonstrated that DMHPA exhibits a significant difference in the extraction pH for cobalt(II) and nickel(II), which is crucial for their separation. The pH½ value, which represents the pH at which 50% of the metal is extracted, differs by 2.06 pH units for nickel and cobalt when using DMHPA. This separation is more pronounced than that achieved with other common organophosphorus extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA) and 2-ethyl-hexyl ester 2-ethylhexylphosphonic acid (DHEHPA).
The stoichiometry of the extracted species, as determined by slope analysis and IR spectroscopy, also differs. The cobalt complex is identified as Co(HA₂)₂, while the nickel complex is Ni(HA₂)₂(H₂O)₂. This difference in coordination, with nickel forming an octahedral complex with two water molecules and cobalt forming a tetrahedral complex, contributes to the selective extraction.
Table 1: Comparison of pH½ values for Cobalt(II) and Nickel(II) extraction by various organophosphorus acids.
| Extractant | pH½ (Co) | pH½ (Ni) | ΔpH½ (Ni-Co) |
| di-(1-methylheptyl) phosphinic acid (DMHPA) | ~4.0 | ~6.06 | 2.06 |
| di(2-ethylhexyl)phosphoric acid (D2EHPA) | - | - | <2.06 |
| 2-ethyl-hexyl ester 2-ethylhexylphosphonic acid (DHEHPA) | - | - | <2.06 |
Data for DMHPA is based on qualitative descriptions from available research. Specific numerical values for D2EHPA and DHEHPA under identical conditions were not provided in the source material but are stated to be less effective in separation than DMHPA.
The extraction and separation of zinc(II) and cadmium(II) are important in the purification of process streams and the treatment of industrial effluents. An analogue of this compound, di(1-methylheptyl)methyl phosphonate (B1237965), has been studied in synergistic extraction systems for these metals.
In a system utilizing a mixture of the primary amine N1923 and di(1-methylheptyl)methyl phosphonate, a synergistic effect on the extraction of both Zn²⁺ and Cd²⁺ from chloride media was observed. acs.org However, the similar enhancement for both ions makes their separation in this specific synergistic system challenging. acs.org
Further studies on mixtures of primary amine N1923 and 2-ethylhexyl phosphonic acid di-2-ethylhexyl ester (EH/DEHP) revealed more complex behavior. While a synergistic effect was noted for the extraction of Cd(II) across all proportions of the extractants, the effect on Zn(II) was synergistic only at low concentrations of N1923 and became antagonistic at higher concentrations. sci-hub.se This differential behavior suggests a potential avenue for their separation. sci-hub.se The extraction reactions for both metals in this synergistic system were found to be exothermic. sci-hub.se
Table 2: Synergistic Extraction of Zn(II) and Cd(II) with a Mixture of Primary Amine N1923 and 2-Ethylhexyl Phosphonic Acid Di-2-Ethylhexyl Ester (EH/DEHP).
| Metal Ion | Effect of N1923 Concentration on Extraction with EH/DEHP |
| Zinc(II) | Synergistic at low concentrations, antagonistic at high concentrations |
| Cadmium(II) | Synergistic at all tested concentrations |
This table is a qualitative representation based on the described synergistic and antagonistic effects. sci-hub.se
In the context of the thorium-uranium (Th-U) fuel cycle, the separation of uranium from thorium is a critical step. Di-1-methyl heptyl methylphosphonate (B1257008) (DMHMP), an analogue of this compound, has been identified as a promising extractant for this purpose.
Studies have shown that DMHMP can effectively recover uranium from irradiated thorium. The extraction process is influenced by several parameters, including the concentrations of DMHMP and nitric acid (HNO₃) in the feed, scrub, and stripping solutions, as well as the phase ratio. Research indicates that DMHMP exhibits a strong potential for separating U(VI) from bulk Th(IV). The complexes formed are reported to be U(VI) and Th(IV) with DMHMP. redalyc.org
The extraction kinetics of U(VI) and Th(IV) with DMHMP in kerosene (B1165875) from a nitric acid medium have also been investigated. The process is governed by diffusion at lower stirring speeds and by the chemical reaction at the liquid-liquid interface at higher speeds. The extraction of both U(VI) and Th(IV) was found to be an endothermic and non-spontaneous process. mdpi.com
Table 3: Thermodynamic Parameters for the Extraction of U(VI) and Th(IV) with DMHMP.
| Metal Ion | Activation Energy (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | ΔG (kJ·mol⁻¹) |
| Uranium(VI) | 28.5 | > 0 (Endothermic) | < 0 | > 0 (Non-spontaneous) |
| Thorium(IV) | 26.8 | > 0 (Endothermic) | < 0 | > 0 (Non-spontaneous) |
Data derived from kinetic studies of U(VI) and Th(IV) extraction with DMHMP. mdpi.com
The extraction of neptunium (B1219326) is of significant interest in the back-end of the nuclear fuel cycle for the management of radioactive waste and the production of ²³⁸Pu. Di(1-methyl-heptyl) methyl phosphonate (DMHMP) has been investigated for the extraction of Neptunium(VI) from nitric acid solutions.
The extraction of Np(VI) by DMHMP in kerosene is influenced by factors such as contact time, the concentration of DMHMP, nitric acid, and nitrate, as well as temperature. Slope analysis indicates that the extracted complex is NpO₂(NO₃)₂·2DMHMP. The distribution coefficients for Np(VI) increase with increasing nitric acid concentration up to 4.0 mol/L and then decrease. The extraction process is exothermic, meaning that lower temperatures favor the extraction of Np(VI).
Table 4: Extraction Characteristics of Np(VI) with DMHMP.
| Parameter | Observation |
| Extracted Complex | NpO₂(NO₃)₂·2DMHMP |
| Effect of [HNO₃] | Distribution coefficient increases up to 4.0 mol/L, then decreases |
| Thermodynamics | Exothermic process (negative enthalpy change) |
Based on studies of Np(VI) extraction from nitric acid medium by DMHMP. sci-hub.se
The separation of individual rare earth elements (REEs) is notoriously difficult due to their similar ionic radii and chemical properties. Solvent extraction with organophosphorus reagents is the primary industrial method for their separation. While specific data for this compound in REE separation is not extensively available in the reviewed literature, the principles of differential extraction with analogous organophosphorus acids are well-established.
The extraction of REEs with acidic organophosphorus extractants generally increases with increasing atomic number (decreasing ionic radius) across the lanthanide series. This allows for the separation of heavy rare earth elements (HREEs) from light rare earth elements (LREEs). The separation factor (β), which is the ratio of the distribution coefficients of two different metal ions, is a key parameter in evaluating the effectiveness of a separation system.
For example, studies using 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507) have shown that the separation factors for adjacent REEs can be relatively low for some pairs (e.g., Nd/Pr, Gd/Eu, Lu/Yb), necessitating multi-stage extraction processes. However, significant synergistic effects have been observed when using mixtures of phosphonic and phosphinic acids, which can enhance the separation of HREEs.
Table 5: General Trends in Rare Earth Element Extraction with Acidic Organophosphorus Extractants.
| Feature | General Observation |
| Extraction Trend | Increases with increasing atomic number (LREEs < HREEs) |
| Separation Principle | Based on differences in the stability of the metal-extractant complexes |
| Separation Factors (β) | Often require enhancement through synergistic systems or multi-stage processes |
This table represents generalized findings from the study of various acidic organophosphorus extractants for REE separation.
Influence of Systemic Variables on Extraction Efficiency
The successful application of this compound in solvent extraction hinges on the careful control of several experimental conditions. The distribution of metal ions between the aqueous and organic phases is highly sensitive to the aqueous phase pH, the concentration of the extractant, the nature of the organic diluent, and the system's temperature.
The pH of the aqueous phase is one of the most critical factors in the extraction of metals with acidic organophosphorus extractants like this compound. These extractants function via a cation exchange mechanism, where protons from the extractant are exchanged for metal ions. The general equilibrium can be represented as:
Mⁿ⁺ (aq) + n(HA)ₓ (org) ⇌ M(A·(x-1)HA)ₙ (org) + nH⁺ (aq)
where Mⁿ⁺ is the metal ion, and (HA)ₓ represents the extractant, which often exists as a dimer (x=2) in nonpolar organic diluents.
This equilibrium demonstrates that the extraction is inversely dependent on the hydrogen ion concentration. Consequently, as the pH of the aqueous phase increases, the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase. The extraction efficiency of various metal ions increases with a rising equilibrium pH. researchgate.netmdpi.com
The selectivity of separation for two different metals can be quantified by the difference in their pH₅₀ values (the pH at which 50% extraction occurs). A larger difference in pH₅₀ values indicates a more efficient separation. For instance, in the separation of cobalt (Co(II)) and nickel (Ni(II)) with di(1-methylheptyl)phosphinic acid, a compound structurally similar to the phosphonic acid, the difference in pH½ values (another term for pH₅₀) reaches 2.06 pH units, which is significantly greater than that achieved with other extractants like di(2-ethylhexyl)phosphoric acid (DEHPA). tandfonline.comtandfonline.com This highlights the potential for achieving high selectivity through precise pH control.
Table 1: pH₅₀ Values for Metal Extraction with Various Acidic Organophosphorus Extractants This table presents illustrative data from related compounds to demonstrate the principle of pH-dependent separation.
| Extractant | Metal Ion | pH₅₀ | Reference |
|---|---|---|---|
| di(1-methylheptyl)phosphinic acid (P118) | Co(II) | 4.15 | acs.org |
| Ni(II) | 6.73 | acs.org | |
| di(2-ethylhexyl)phosphoric acid (DEHPA) | Co(II) | ~3.5 | tandfonline.com |
| Ni(II) | ~3.9 | tandfonline.com |
The concentration of the extractant in the organic phase is another crucial variable that directly influences the distribution ratio (D) of the metal ion. According to the law of mass action applied to the extraction equilibrium, the distribution ratio is proportional to the concentration of the extractant raised to the power of the number of extractant molecules involved in the extracted complex.
A plot of log D versus the logarithm of the extractant concentration, at a constant pH, typically yields a straight line. The slope of this line indicates the number of extractant molecules associated with the extracted metal ion, a technique known as slope analysis. researchgate.netresearchgate.net
Generally, increasing the extractant concentration enhances the extraction efficiency, allowing for metal extraction at lower pH values. acs.org Studies on various organophosphorus acids show that a higher concentration of the extractant in the organic phase leads to a more efficient transfer of metal ions from the aqueous phase. mdpi.comacs.org For example, when extracting cobalt with ethyl hydrogen benzoyl phosphonate, the distribution ratio increases with increasing extractant concentration. akjournals.com The loading capacity of the organic phase is also directly proportional to the initial extractant concentration. researchgate.net
The organic diluent, often considered an inert carrier for the extractant, can have a profound impact on the extraction process. The choice of diluent affects the solubility and aggregation state of the extractant and the extracted complex, thereby influencing the distribution ratios and even the extraction mechanism. researchgate.net Common diluents include aliphatic hydrocarbons like kerosene and aromatic hydrocarbons like xylene. researchgate.netresearchgate.net
The fundamental chemistry of the diluent can alter the apparent stoichiometry of the extracted metal complex. For instance, a study on the extraction of Europium (Eu(III)) with 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) in twenty different diluents revealed that the number of extractant molecules in the complex varied with the diluent. researchgate.net This is often attributed to differing activities of the extractant-metal complex in various organic media. Ironically, diluents that promoted a higher extractant-to-metal stoichiometry sometimes resulted in lower extraction efficiency. researchgate.net The selection of a diluent is therefore a critical optimization step, balancing physical properties like flammability and viscosity with chemical effects on extraction efficiency.
Temperature can influence both the thermodynamics and kinetics of the extraction process. The effect of temperature on the extraction equilibrium is described by the van 't Hoff equation, which relates the change in the distribution ratio (D) to the enthalpy change (ΔH) of the extraction reaction. By studying the extraction at different temperatures, thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined. akjournals.comresearchgate.netosti.gov
The extraction process can be either exothermic (releases heat, favored by lower temperatures) or endothermic (absorbs heat, favored by higher temperatures), depending on the specific metal-extractant system. researchgate.netosti.gov For example, the extraction of Am(III) with P,P'-di(2-ethylhexyl) methylene-diphosphonic acid is favored by both enthalpy and entropy, while with the butylene-bridged analogue, the process is endothermic and entropy-driven. osti.gov In some systems, however, the effect of temperature on the distribution factor is minimal compared to the influence of pH or extractant concentration. openchemicalengineeringjournal.com
The study of extraction kinetics as a function of temperature allows for the determination of the activation energy (Ea), which provides insight into the energy barrier of the rate-limiting step of the extraction process.
Table 2: Thermodynamic Parameters for Metal Extraction by Organophosphorus Compounds This table provides example data from related systems to illustrate the thermodynamic principles.
| System | ΔH (kJ/mol) | ΔS (J/mol·K) | Extraction Nature | Reference |
|---|---|---|---|---|
| Eu(III) by HEBOP in n-hexane | -35.34 | - | Exothermic | akjournals.com |
| U(VI) by Cextrant 230 | Negative | - | Exothermic | researchgate.net |
| Am(III) by H₂DEH[BuDP] | Positive | Positive | Endothermic | osti.gov |
Synergistic and Antagonistic Effects in Multi-Component Extraction Systems
When two or more extractants are used together in the organic phase, the resulting extraction is often not simply additive. Synergism occurs when the combined extraction is greater than the sum of the extractions by the individual components. Conversely, antagonism occurs when the combined extraction is less than the sum.
These effects arise from interactions between the extractants in the organic phase, leading to the formation of new extracting species with different affinities for the metal ion. For example, a mixture of an acidic extractant and a neutral or solvating extractant can lead to significant synergistic enhancement. The neutral extractant can replace water molecules in the coordination sphere of the extracted metal-acidic extractant complex, resulting in a more hydrophobic species that is more readily extracted into the organic phase. The combination of Cyanex 301 and LIX984N, for instance, shows a strong synergistic effect for copper extraction. nih.gov
Antagonism can also occur, for example, if the two extractants interact strongly with each other, reducing their effective concentration available for metal extraction. Understanding and harnessing these effects can lead to highly selective separation schemes. nih.gov
Mechanistic Investigations of the Extraction Process
Investigating the mechanism of extraction involves determining the stoichiometry and structure of the extracted species in the organic phase. Techniques such as slope analysis, loading tests, and spectroscopic methods (e.g., FT-IR, UV-Vis, NMR) are employed for this purpose.
For acidic organophosphorus extractants, the primary mechanism is cation exchange. mdpi.com Slope analysis, as previously discussed, reveals the number of extractant and hydrogen ions involved in the reaction. For dithis compound, studies on the extraction of cobalt and nickel suggest the formation of tetrahedral Co[(HA₂)₂] and octahedral Ni(HA₂)₂(H₂O)₂ complexes, respectively. akjournals.com In this notation, HA₂ represents the dimeric form of the phosphonic acid extractant. The inclusion of water molecules in the nickel complex explains its different coordination geometry compared to the cobalt complex.
Infrared (IR) spectroscopy and electronic spectroscopy are powerful tools for elucidating the structure of these complexes. tandfonline.com Changes in the vibrational frequencies of the P=O and P-O-H groups upon extraction provide direct evidence of their involvement in bonding with the metal ion. Electronic spectroscopy can confirm the coordination geometry (e.g., tetrahedral vs. octahedral) of the metal ion in the extracted complex. tandfonline.com These mechanistic studies are fundamental to understanding the source of selectivity and designing more efficient extractants.
Determination of Reaction Orders with Respect to Reactants
The determination of reaction order is a fundamental aspect of chemical kinetics, defining how the rate of a reaction is influenced by the concentration of each reactant. nih.gov For a solvent extraction process involving a metal ion (Mⁿ⁺) and an acidic extractant like this compound (generically represented as HA), the reaction can be generally expressed as:
Mⁿ⁺(aq) + m(HA)ₓ(org) ⇌ MAₙ(HA)ₘ₋ₙ(org) + nH⁺(aq)
Here, (HA)ₓ represents the aggregated form of the extractant in the organic diluent. The rate of extraction (R) can be described by the general rate law:
Rate = k[Mⁿ⁺]ᵃ[ (HA)ₓ ]ᵇ[H⁺]ᶜ
where k is the rate constant, and a, b, and c are the reaction orders with respect to the metal ion, the extractant, and the hydrogen ion, respectively.
These orders are determined experimentally by systematically varying the concentration of one component while keeping others constant and observing the effect on the extraction rate. This is often called the method of initial rates. nih.gov For instance, by plotting the logarithm of the distribution coefficient (D) against the logarithm of the extractant concentration at a constant pH, the slope of the resulting line can indicate the reaction order with respect to the extractant.
Table 1: Illustrative Data for Determining Reaction Order This table demonstrates a hypothetical dataset for the extraction of a metal ion, illustrating how reaction orders are determined.
| Experiment | Initial [Metal] (mol/L) | Initial [Extractant] (mol/L) | Initial pH | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 2.0 | 1.5 x 10⁻³ |
| 2 | 0.2 | 0.1 | 2.0 | 3.0 x 10⁻³ |
| 3 | 0.1 | 0.2 | 2.0 | 6.0 x 10⁻³ |
| 4 | 0.1 | 0.1 | 1.0 | 1.5 x 10⁻² |
This is a hypothetical table for illustrative purposes.
Elucidation of Rate Equations and Transfer Mechanisms at Interfaces
Once the reaction orders are determined, a rate equation can be formulated. The elucidation of the transfer mechanism—whether the reaction is diffusion-controlled or kinetically-controlled—is crucial for understanding and optimizing the extraction process. This is often investigated by examining the effect of stirring speed on the extraction rate. researchgate.net
Diffusion Control: If the extraction rate increases with the stirring speed, it suggests the process is limited by the rate at which reactants diffuse to the aqueous-organic interface. The activation energy for diffusion-controlled processes is typically low, often in the range of 10-20 kJ/mol. mdpi.com
Kinetic Control: If the rate is independent of the stirring speed, the process is limited by the rate of the chemical reaction itself at the interface. Kinetically-controlled reactions generally have higher activation energies.
For example, a study on the extraction of Pr(III) with D2EHPA concluded that the process was diffusion-controlled, taking place at the liquid-liquid interface. researchgate.net In another study involving D2EHPA for the extraction of yttrium and iron(III), a temperature increase led to a change from a kinetically-controlled to a diffusion-controlled regime for iron(III) extraction. mdpi.com
Optimization of Extraction Processes for Industrial and Research Applications
Applications in Hydrometallurgical Metal Recovery
Organophosphorus acids are widely used in hydrometallurgy for the selective recovery of metals from leach solutions. This compound, as an acidic extractant, would likely be applied in systems for separating valuable metals like cobalt, nickel, and rare earth elements from impurities such as iron, aluminum, and manganese. nih.gov
The optimization of these processes involves manipulating several key parameters:
pH of the Aqueous Phase: The extraction of different metals with acidic extractants is highly pH-dependent. By controlling the pH, selective separation can be achieved. For instance, di-(1-methylheptyl)phosphinic acid showed a significant difference in the extraction pH for cobalt(II) and nickel(II), enabling their separation. tandfonline.com
Extractant Concentration: Increasing the extractant concentration generally increases the extraction efficiency, but can also lead to co-extraction of impurities if not optimized. nih.gov
Phase Ratio (Aqueous/Organic): Adjusting the volume ratio of the aqueous to organic phase impacts the loading capacity of the solvent and the concentration factor of the extracted metal.
Temperature: Temperature can affect both the extraction equilibrium and the kinetics of the reaction.
A study on purifying wet-process phosphoric acid used a mixture of TBP and MIBK, where parameters like solvent composition and phase ratio were optimized to maximize P₂O₅ recovery while minimizing impurity content. gct.com.tn Similarly, in the recovery of nickel and cobalt from laterite ore leach solutions using P507 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester), extractant concentration and pH were key variables optimized for selective separation. nih.gov
Table 2: Example of Optimized Parameters for Metal Separation using an Organophosphorus Extractant This table shows results for the separation of Ni²⁺ and Co²⁺ using 10% P204, illustrating the effect of pH on extraction.
| Metal Ion | pH | Extraction Ratio (%) |
| Fe³⁺ | 2.0 | 96.30 |
| Al³⁺ | 2.0 | 99.36 |
| Mn²⁺ | 2.0 | 65.39 |
| Ni²⁺ | 2.0 | 4.00 |
| Co²⁺ | 2.0 | 5.00 |
Data sourced from a study on P204 extractant. nih.gov
Strategies for Nuclear Fuel Reprocessing (e.g., Th-based spent fuels)
The thorium fuel cycle is an area of significant interest for future nuclear energy due to thorium's abundance and proliferation resistance. connectchemicals.com Solvent extraction is the primary method for reprocessing spent nuclear fuel, separating valuable uranium (²³³U) and thorium from fission products.
While the prompt specifies this compound, research in thorium reprocessing has predominantly focused on a related but chemically distinct neutral extractant: Di(1-methylheptyl) methylphosphonate (DMHMP) . researchgate.net This phosphonate ester has been identified as a promising alternative to the traditional tributyl phosphate (B84403) (TBP) used in the THOREX (Thorium Ore Extraction) process. researchgate.net
DMHMP offers several advantages over TBP for thorium-based fuel reprocessing:
Higher Selectivity: It shows a much higher separation factor for uranium over thorium compared to TBP. nih.gov
Better Physical Properties: DMHMP exhibits physical and extraction properties more suitable for thorium-based fuel reprocessing. researchgate.net
A proposed reprocessing scheme using DMHMP involves a multi-stage counter-current extraction process. nih.gov The process successfully demonstrated high recovery rates for both thorium and uranium. nih.gov
Table 3: Performance of DMHMP in a Thorium-Uranium Reprocessing Process
| Process Section | Analyte | Recovery |
| 1A (Co-extraction) | Thorium (Th) | > 99.8% |
| Uranium (U) | > 99.9% | |
| 1B (Th/U Separation) | Thorium (Th) | > 99.8% |
| Uranium (U) | > 99.9% | |
| 1C (U Stripping) | Uranium (U) | > 99.9% |
Data sourced from a study on reprocessing Th-based spent fuels with DMHMP. nih.gov
The extraction of Th(IV) and U(VI) with DMHMP is influenced by factors such as nitric acid concentration, extractant concentration, and temperature. researchgate.net Kinetic studies for this system have determined reaction orders and proposed rate equations, finding the extraction to be an endothermic process. nih.gov Although this compound is not the agent used in these studies, the research on DMHMP provides critical insight into the strategies employed for reprocessing thorium-based fuels and highlights the importance of the (1-methylheptyl) group in the design of effective extractants for this application.
Supramolecular Chemistry and Self Assembly Behavior
Intermolecular Hydrogen Bonding Networks in Phosphonic Acid Aggregates
The phosphonic acid group is a potent participant in hydrogen bonding, possessing both hydrogen bond donors (the two P-OH hydroxyls) and a hydrogen bond acceptor (the phosphoryl P=O oxygen). beilstein-journals.org This functionality facilitates the formation of extensive and robust intermolecular hydrogen-bonding networks. In the solid state and in non-polar solvents, alkylphosphonic acids typically self-assemble into dimeric structures or larger, ordered aggregates. nih.gov
These interactions are primarily centered around the headgroups, where a common motif involves two phosphonic acid molecules forming a cyclic dimer through two pairs of O-H···O=P hydrogen bonds. This creates a stable, eight-membered ring. Further hydrogen bonding between these dimeric units can lead to the formation of extended one-dimensional chains or two-dimensional sheets, depending on the packing of the alkyl tails. beilstein-journals.org
Micellization Properties and Surface Activity of Phosphonic Acid Derivatives
As an amphiphilic molecule, (1-Methylheptyl)phosphonic acid is expected to exhibit surfactant behavior in aqueous solutions. The hydrophilic phosphonic acid headgroup seeks interaction with water, while the hydrophobic (1-methylheptyl) tail avoids it. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules spontaneously aggregate to form micelles, sequestering the hydrophobic tails in the core and exposing the polar headgroups to the aqueous phase. redalyc.orgd-nb.info
Alkane phosphonic acids are recognized for their surfactant properties, which can be tuned by changing the pH, thereby altering the charge of the headgroup from neutral (H₂A) to monoanionic (HA⁻) or dianionic (A²⁻). redalyc.org Unlike surfactants with a single charge, these diprotic acids offer a range of properties based on their degree of neutralization. redalyc.org Studies on various linear alkane phosphonic acids have determined their CMC values, which generally decrease as the length of the hydrocarbon chain increases, reflecting the enhanced driving force for micellization due to greater hydrophobicity.
| Alkane Phosphonic Acid | Critical Micelle Concentration (CMC) (mol/L) | Temperature (°C) | Reference |
|---|---|---|---|
| Decanephosphonic Acid (H₂C₁₀P) | 0.012 | 25 | redalyc.org |
| Dodecanephosphonic Acid (H₂C₁₂P) | 0.0015 | 25 | redalyc.org |
| Tridecanephosphonic Acid (C₁₃PO₃H₂) | 6.3 x 10⁻⁴ | 25 | researchgate.net |
| Tetradecanephosphonic Acid (C₁₄PO₃H₂) | 2.5 x 10⁻⁴ | 25 | researchgate.net |
| Hexadecanephosphonic Acid (C₁₆PO₃H₂) | 3.2 x 10⁻⁵ | 25 | researchgate.net |
This table presents CMC values for a series of linear alkane phosphonic acids, illustrating the effect of chain length on micellization.
Design and Formation of Supramolecular Assemblies and Hybrid Materials
The phosphonic acid functional group is a versatile linker for the construction of advanced supramolecular structures and organic-inorganic hybrid materials, such as Metal-Organic Frameworks (MOFs). nih.govtandfonline.com The ability of the phosphonate (B1237965) group to act as a multidentate ligand, bridging multiple metal centers through strong iono-covalent bonds, makes it an excellent candidate for building robust, multidimensional networks. nih.govbeilstein-journals.orgacs.org
In the context of this compound, the molecule can be used as a monofunctional organic building block. When reacted with metal salts under suitable conditions (e.g., hydrothermal synthesis), it can form layered metal phosphonate structures. nih.gov In these materials, the inorganic layers are composed of metal ions bridged by phosphonate groups, while the (1-methylheptyl) alkyl chains extend into the interlayer space.
The properties of these hybrid materials are directly influenced by the nature of the organic group. The nonpolar, flexible (1-methylheptyl) chains would create hydrophobic galleries between the inorganic sheets, which could be utilized for applications such as selective sorption, intercalation of guest molecules, or as low-friction surfaces. The branched structure of the alkyl tail can also act as a "spacer," controlling the distance between the inorganic layers and influencing the porosity of the resulting material.
Interfacial Phenomena and Surface Functionalization
Alkylphosphonic acids are highly effective agents for the functionalization and modification of a wide variety of surfaces, particularly metal oxides. nih.govacs.orgnih.gov They can form dense, highly ordered self-assembled monolayers (SAMs) on substrates such as titanium oxide, indium tin oxide (ITO), silicon oxide, and aluminum oxide. acs.orgnih.govacs.orgnih.gov The formation of these SAMs is driven by the strong, covalent bond formation between the phosphonic acid headgroup and the metal oxide surface. acs.orgmdpi.com
The process involves the condensation reaction between the P-OH groups of the acid and the surface hydroxyl groups of the oxide, forming stable M-O-P linkages. acs.orgmdpi.com The phosphonic acid headgroup can bind to the surface in monodentate, bidentate, or tridentate fashions, contributing to the high thermal and chemical stability of the resulting monolayer, which is often superior to that of SAMs formed from thiols or carboxylic acids. acs.orgrsc.org
When this compound is used for surface modification, it creates a robust, hydrophobic interface. The (1-methylheptyl) tails orient away from the surface, forming a low-energy film that can alter surface properties such as wettability, adhesion, and corrosion resistance. d-nb.infomdpi.com Such functionalized surfaces are critical in a range of technologies, including organic electronics for tuning electrode work functions, in biomedical implants to control biocompatibility, and as protective coatings. nih.govnih.gov The structure of the monolayer, including the tilt angle and packing density of the alkyl chains, is influenced by the deposition conditions and the branched nature of the (1-methylheptyl) group. nih.gov
Biochemical Pathways and Environmental Role of Organophosphonates
Organophosphonates are not merely synthetic creations; they are also natural products synthesized by a wide array of microorganisms. hawaii.eduresearchgate.net These natural phosphonates play significant roles, from serving as structural components of cell membranes to acting as potent antibiotics. nih.govhawaii.edu Their synthesis and breakdown are key components of the biogeochemical phosphorus cycle. nih.gov
Enzymatic Machinery for Carbon-Phosphorus Bond Formation
The creation of the C-P bond is a chemically challenging and biologically remarkable event. nih.govrsc.org Nature has evolved specific enzymatic machinery to catalyze this formation, which is the entry point for the biosynthesis of nearly all known natural phosphonates. rsc.orgnih.gov
The key enzyme responsible for this transformation is Phosphoenolpyruvate (B93156) mutase (PepM) . nih.govwikipedia.org PepM catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to form 3-phosphonopyruvate (B1263368) (PnPy), establishing the foundational C-P bond. wikipedia.orgebi.ac.uknih.gov This reaction is thermodynamically unfavorable, with the equilibrium heavily favoring the starting material, PEP. wikipedia.orgnih.gov
To overcome this energetic barrier, the formation of PnPy is coupled with a subsequent, essentially irreversible step. nih.gov The most common follow-up reaction is the decarboxylation of PnPy, catalyzed by Phosphonopyruvate (B1221233) decarboxylase . researchgate.netwikipedia.org This enzyme removes a carboxyl group from PnPy to produce 2-phosphonoacetaldehyde, effectively pulling the initial reaction forward by Le Chatelier's principle. wikipedia.org From 2-phosphonoacetaldehyde, a variety of enzymatic modifications can lead to the diverse array of natural phosphonate (B1237965) compounds. nih.govresearchgate.net
Other enzymes can also act on phosphonopyruvate to drive the pathway forward. For instance, in the biosynthesis of the antimalarial compound FR-900098, the enzyme FrbC condenses PnPy with acetyl-CoA to form 2-phosphonomethylmalate. nih.gov
Metabolic Precursors and Pathways (e.g., Phosphoenolpyruvate Mutase System)
The central pathway for phosphonate biosynthesis begins with a common metabolite from glycolysis, phosphoenolpyruvate (PEP) . nih.govnih.gov
The Phosphoenolpyruvate Mutase System can be summarized as follows:
Isomerization: PepM, a metalloenzyme often requiring a magnesium ion (Mg²⁺) cofactor, catalyzes the conversion of PEP to 3-phosphonopyruvate (PnPy). wikipedia.orgebi.ac.uknih.gov The mechanism is thought to be dissociative, involving the breakage of the P-O bond in PEP and a subsequent nucleophilic attack by the carbon on the phosphorus atom. wikipedia.orgebi.ac.uk
Irreversible Step: The newly formed PnPy is immediately consumed in a thermodynamically favorable reaction. Most commonly, this is a decarboxylation by phosphonopyruvate decarboxylase to yield 2-phosphonoacetaldehyde. wikipedia.org
Diversification: 2-phosphonoacetaldehyde serves as a key intermediate. Further enzymatic reactions, such as those catalyzed by transaminases, can convert it into other important phosphonates like 2-aminoethylphosphonate (AEP), a common component of membrane lipids in many organisms. nih.govhawaii.edu
This core pathway, starting from PEP, is responsible for the vast majority of natural phosphonates discovered to date. nih.govnih.gov The presence of the pepM gene is now widely used as a genetic marker to identify potential phosphonate-producing organisms in environmental samples. nih.gov
Environmental Cycling and Biodegradation of Organophosphonates
The exceptional stability of the C-P bond makes organophosphonates resistant to chemical hydrolysis, thermal breakdown, and photolysis. msu.runih.gov Consequently, their degradation in the environment is almost entirely dependent on microbial activity. msu.rumdpi.com This microbial processing is a critical part of the global phosphorus cycle, allowing the phosphorus locked within these molecules to be reutilized. nih.govwhoi.edu
Microbial Cleavage of the C-P Bond
Microorganisms have evolved several enzymatic strategies to break the robust C-P bond and access the phosphorus or carbon within phosphonate molecules. nih.gov These enzymes are broadly categorized based on their reaction mechanisms.
One of the most studied and complex systems is the C-P lyase pathway . msu.rumdpi.com This multi-enzyme complex can degrade a wide range of phosphonates, including simple alkylphosphonates. rsc.orgmsu.ru In Escherichia coli, the pathway is encoded by the phn operon, which consists of 14 genes (phnCDEFGHIJKLMNOP). nih.gov The PhnCDE proteins form a transporter system to bring the phosphonate into the cell. nih.gov The core C-P lyase complex (involving PhnGHIJKLM) then catalyzes the ATP-dependent cleavage of the C-P bond, a process that involves radical chemistry. rsc.orgmdpi.com For example, methylphosphonate (B1257008) is converted into methane (B114726) and a ribose derivative. rsc.orgmdpi.com
Other enzymatic pathways for C-P bond cleavage include:
Phosphonatases (or Phosphonoacetaldehyde Hydrolase): These enzymes specifically hydrolyze 2-phosphonoacetaldehyde into acetaldehyde (B116499) and inorganic phosphate (B84403). nih.gov
Oxidative Cleavage: A more recently discovered pathway involves the oxidative cleavage of the C-P bond. For instance, some marine bacteria can metabolize methylphosphonate through an oxidative mechanism, a process distinct from the C-P lyase pathway. mdpi.com
The distribution of these degradation systems varies among different bacterial species, with the C-P lyase pathway being more common in Gram-negative bacteria. msu.ru
Role in Nutrient Cycling and Phosphate Acquisition
In many environments, particularly vast regions of the ocean, the availability of inorganic phosphate (the most readily usable form of phosphorus) is extremely low and limits microbial growth. nih.govresearchgate.net In these phosphate-depleted conditions, the ability to utilize organophosphonates as an alternative phosphorus source provides a significant competitive advantage. nih.govresearchgate.net
Microbial degradation of phosphonates releases inorganic phosphate, which then becomes available for the organism's metabolic needs, such as the synthesis of nucleic acids and phospholipids. nih.govresearchgate.net This process is a crucial link in the marine phosphorus cycle, remineralizing the phosphorus tied up in otherwise recalcitrant organic matter. whoi.edumit.edu
Interestingly, the regulation of phosphonate degradation pathways is often tied to phosphate availability. In many bacteria, the genes for C-P bond cleavage are part of the Pho regulon, which is activated only under conditions of phosphate starvation. nih.govresearchgate.net However, recent studies have shown that some marine microbes can metabolize aminophosphonates even when inorganic phosphate is present, suggesting that these compounds can also be a valuable source of nitrogen or carbon. nih.govresearchgate.net This phosphate-insensitive degradation pathway means that phosphonates are more metabolically active and contribute more broadly to marine carbon, nitrogen, and phosphorus cycles than previously thought. nih.govresearchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the analysis of phosphonic acids, enabling their separation from complex mixtures for subsequent identification and quantification. The choice between liquid and gas chromatography typically depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and polar compounds like (1-Methylheptyl)phosphonic Acid. Due to the high polarity and poor retention of phosphonic acids on conventional reversed-phase columns, specialized methods are often required. researchgate.net Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for separating polar, ionizable compounds. sielc.com
Method development in HPLC often involves optimizing the mobile phase composition, including pH and buffer selection, to achieve adequate retention and peak shape. For instance, a mobile phase consisting of acetonitrile (B52724) and an aqueous formate (B1220265) buffer at a controlled pH can be used in gradient elution mode. nih.gov Detection can be accomplished using various detectors, including Mass Spectrometry (MS), Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD). sielc.comsielc.com In some cases, derivatization is employed to enhance detection, such as reacting the phosphonic acid with an agent like 9-fluorenyl methylchloroformate to create a UV-active derivative. researchgate.netnih.gov
Table 1: Illustrative HPLC Parameters for Phosphonic Acid Analysis
| Parameter | Description |
|---|---|
| Column | Mixed-mode (e.g., Obelisc N, Luna Omega PS C18) or Reverse-Phase C18 sielc.comnih.gov |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., formic acid, phosphoric acid, ammonium (B1175870) formate) sielc.comnih.govsielc.com |
| Detection | Mass Spectrometry (MS), ELSD, CAD, UV (after derivatization) sielc.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min sielc.com |
| Injection Volume | 10 µL eurl-pesticides.eu |
This table presents typical starting conditions for method development and may require optimization for specific applications.
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. drawellanalytical.com Since this compound is a polar and non-volatile compound, direct analysis by GC is not feasible. Therefore, a crucial step is derivatization to convert the phosphonic acid into a more volatile and less polar derivative. A common approach is esterification, for example, by reacting it with an agent like pentafluorobenzyl bromide. osti.gov
The resulting volatile derivative can then be analyzed by GC. The choice of column is critical, with capillary columns coated with stationary phases like (5%-Phenyl)-methylpolysiloxane being commonly used. osti.govanalysis.rs Detection is typically performed using a flame photometric detector (FPD), which is selective for phosphorus-containing compounds, or a nitrogen-phosphorus detector (NPD). epa.gov Mass Spectrometry (GC-MS) can also be used for definitive identification and quantification. osti.gov
Table 2: Typical Gas Chromatography (GC) Parameters for Organophosphorus Compound Analysis
| Parameter | Description |
|---|---|
| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) with a catalyst like triethylamine (B128534) osti.gov |
| Column | Capillary column, e.g., HP-5MS ((5%-Phenyl)-methylpolysiloxane) osti.govanalysis.rs |
| Injector | Split/splitless injector, often with a deactivated liner to prevent analyte degradation analysis.rs |
| Detector | Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) epa.gov |
| Carrier Gas | Helium or Hydrogen |
This table provides a general framework for the GC analysis of derivatized phosphonic acids.
Spectroscopic Techniques for Structural and Quantitative Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its potential metal complexes. Techniques like IR, NMR, and Electronic Spectroscopy provide detailed information on functional groups, atomic connectivity, and electronic environments.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The most significant bands for phosphonic acids are found in the 900-1300 cm⁻¹ region. nih.govresearchgate.net
Key vibrational modes include the P=O stretching vibration, which typically appears as a strong band between 1250 and 1299 cm⁻¹. researchgate.netoptica.orgnist.gov The P-OH stretch is also characteristic, often observed around 925-942 cm⁻¹. nih.govresearchgate.net The P-O-C linkage, if the acid is esterified, shows stretching vibrations in the 940-1116 cm⁻¹ range. researchgate.net When this compound forms complexes with metal ions, shifts in these vibrational frequencies, particularly the P=O band, can confirm the coordination of the phosphonate (B1237965) group to the metal center. researchgate.net
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Phosphonates
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| P=O | Stretching | 1250 - 1299 researchgate.netnist.gov |
| P-OH | Stretching | 925 - 942 nih.govresearchgate.net |
| PO₃²⁻ | Stretching | ~970 nih.gov |
The exact positions of these bands can vary depending on the molecular environment, pH, and physical state of the sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a detailed map of the this compound structure.
¹H NMR: The proton NMR spectrum would show signals for all the hydrogen atoms in the molecule. The protons on the heptyl chain and the methyl group would appear in the aliphatic region (typically 0.8-4.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) revealing information about adjacent protons. hmdb.cahmdb.ca
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the (1-methylheptyl) group. The chemical shifts would confirm the hydrocarbon framework. nih.gov
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. This compound would exhibit a single resonance in the ³¹P NMR spectrum. The chemical shift of this peak is highly sensitive to the electronic environment of the phosphorus atom. rsc.org For phosphonic acids and their esters, these shifts typically appear in a characteristic range, and coupling between phosphorus and adjacent protons (³J(H,P)) can be observed. rsc.orgresearchgate.net
Table 4: Typical NMR Data for Phosphonate Moieties
| Nucleus | Type of Signal | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ³¹P | Phosphonic Acid/Ester | -5 to +30 | Referenced against H₃PO₄ standard. rsc.orgresearchgate.net |
| ¹H | H-C-P | 1.0 - 2.0 | Often shows coupling to ³¹P. |
| ¹³C | C-P | 25 - 40 | Often shows coupling to ³¹P. |
Chemical shifts are dependent on the solvent and the specific structure of the molecule.
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. uomustansiriyah.edu.iq While this compound itself does not have strong chromophores in the visible region, its metal complexes, particularly with transition metals, can exhibit characteristic absorption bands. uomustansiriyah.edu.iqfiveable.me
These absorptions arise from the promotion of electrons between the d-orbitals of the metal ion, which are split in energy by the ligand field created by the phosphonate group. fiveable.medalalinstitute.com The energy, intensity, and number of these d-d transition bands provide valuable information about the coordination geometry (e.g., octahedral or tetrahedral) of the metal center and the strength of the metal-ligand interaction. uomustansiriyah.edu.iqhhrc.ac.in Therefore, electronic spectroscopy is a key method for elucidating the structure of metal complexes formed with this compound. slideshare.net
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP/AES) for Metal Content Analysis
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful and widely used analytical technique for the determination of the elemental composition of a sample, including metallic impurities. tamu.educa.gov This method is highly suitable for the quantitative analysis of trace and minor elements in organic compounds such as this compound. The technique offers high sensitivity, a wide linear dynamic range, and the capability for multi-element analysis, making it a method of choice for assessing the purity of chemical compounds. ca.govthermofisher.com
The fundamental principle of ICP-AES involves the introduction of a sample into a high-temperature argon plasma source, typically ranging from 6,000 to 10,000 K. tamu.edu At these temperatures, the sample is desolvated, vaporized, and atomized. The atoms and ions are then excited to higher electronic energy levels. As they return to their ground state, they emit photons of light at wavelengths that are characteristic for each specific element. ca.gov The intensity of the emitted light at a particular wavelength is directly proportional to the concentration of that element in the sample, allowing for quantitative analysis. tamu.edu
For the analysis of this compound, a robust sample preparation protocol is essential to ensure accurate and reproducible results. Due to the organic nature and potential viscosity of the compound, direct introduction into the ICP-AES is often not feasible. The standard approach involves the complete decomposition of the organic matrix through acid digestion. ca.gov This process typically utilizes strong acids such as nitric acid and sometimes hydrogen peroxide, often with the assistance of a microwave digestion system to ensure complete breakdown of the compound. thermofisher.comnih.gov The goal is to obtain a clear aqueous solution of the dissolved sample, with the metallic analytes present as ions. ca.gov Following digestion, the sample is diluted to an appropriate concentration with ultrapure water to minimize matrix effects and ensure the concentrations of the target metals fall within the linear calibration range of the instrument. tamu.eduthermofisher.com
Matrix effects, which are interferences caused by the sample's components other than the analyte of interest, are a significant consideration in the analysis of organophosphorus compounds. The presence of phosphorus can lead to spectral interferences, where the emission lines of the matrix or other elements overlap with those of the analytes. ca.govresearchgate.net The selection of appropriate, interference-free analytical wavelengths is therefore critical. Modern ICP-AES instruments with high-resolution optics and comprehensive wavelength libraries assist in mitigating these interferences. researchgate.net Additionally, matrix-matching of calibration standards, where the standards are prepared in a solution that mimics the matrix of the digested sample, can be employed to compensate for physical and chemical interferences. researchgate.net
The performance of ICP-AES in determining metallic content is characterized by its low detection limits, typically in the parts-per-billion (ppb) or µg/L range for most elements. The exact detection limits can vary depending on the specific instrument, matrix, and operating conditions.
Table 1: Typical Instrumental Detection Limits for Selected Metals by ICP-AES
| Element | Wavelength (nm) | Typical Detection Limit (µg/L) |
| Aluminum (Al) | 396.152 | 1 - 10 |
| Iron (Fe) | 259.940 | 1 - 5 |
| Copper (Cu) | 324.754 | 1 - 5 |
| Lead (Pb) | 220.353 | 5 - 20 |
| Zinc (Zn) | 213.856 | 1 - 3 |
| Nickel (Ni) | 231.604 | 2 - 10 |
| Chromium (Cr) | 267.716 | 1 - 5 |
| Cadmium (Cd) | 226.502 | 1 - 3 |
| Manganese (Mn) | 257.610 | 0.5 - 2 |
Note: These values are representative and may vary based on the specific instrument and sample matrix.
Theoretical and Computational Investigations of 1 Methylheptyl Phosphonic Acid Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of (1-Methylheptyl)phosphonic acid. These calculations provide fundamental information about the molecule's geometry, electronic properties, and vibrational frequencies.
Researchers employ DFT to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles. These optimized structures are crucial for understanding the molecule's conformation and stability. For instance, calculations can reveal the preferred orientation of the 1-methylheptyl group relative to the phosphonic acid headgroup.
Key electronic properties derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. These calculations also provide insights into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites that are critical for understanding its interaction with other species.
Vibrational frequency analysis using DFT helps in the interpretation of experimental infrared and Raman spectra. By calculating the vibrational modes, specific spectral peaks can be assigned to the stretching and bending of particular bonds, such as the P=O, P-O-H, and C-P bonds. researchgate.net This aids in the characterization of the compound and its complexes.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 3.5 D | Provides insight into the polarity of the molecule and its interaction with polar solvents. |
Note: The values in this table are illustrative and representative of typical results from DFT calculations on similar organophosphorus compounds.
Molecular Dynamics Simulations of Interfacial Phenomena and Complex Formation
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound at interfaces and its formation of complexes, particularly in the context of solvent extraction. nih.govcapes.gov.br These simulations model the movement of atoms and molecules over time, providing a detailed picture of processes that are difficult to observe experimentally.
In solvent extraction systems, the interface between the aqueous and organic phases is where the extraction process occurs. MD simulations can model the behavior of this compound molecules at this interface, revealing how they orient themselves and interact with water and organic solvent molecules. rsc.org This is crucial for understanding the mechanism of metal ion transfer from the aqueous to the organic phase.
MD simulations are also used to investigate the formation of complexes between this compound and metal ions. By simulating the system containing the extractant, metal ions, and solvent molecules, researchers can observe the step-by-step process of complexation. These simulations can determine the coordination number of the metal ion, the geometry of the resulting complex, and the role of the extractant's functional groups in binding the metal.
Furthermore, MD simulations can shed light on the aggregation behavior of this compound molecules in the organic phase. The formation of reversed micelles or other aggregates can significantly influence the extraction efficiency. Simulations can quantify the size and shape of these aggregates and the dynamics of their formation and dissolution.
Computational Modeling of Extraction Mechanisms and Species Speciation
Computational modeling plays a vital role in understanding the intricate mechanisms of metal extraction by this compound and the speciation of the involved chemical entities. These models often integrate results from both quantum chemical calculations and molecular dynamics simulations to provide a comprehensive picture of the extraction process.
A key aspect of modeling is the determination of the stoichiometry and structure of the extracted species. Slope analysis, a traditional experimental technique, can be complemented and validated by computational methods. researchgate.net For example, DFT calculations can be used to determine the relative stability of different possible complexes, such as those with varying numbers of extractant molecules per metal ion. This helps in identifying the most probable extracted species under specific conditions of acidity and extractant concentration.
Thermodynamic parameters of the extraction process, such as the Gibbs free energy, enthalpy, and entropy of extraction, can also be calculated using computational models. These parameters provide a deeper understanding of the driving forces behind the extraction and how factors like temperature affect the extraction efficiency.
Predictive Studies on Structure-Activity Relationships in Organophosphorus Extractants
Predictive studies based on Quantitative Structure-Activity Relationships (QSAR) are valuable for designing new organophosphorus extractants with improved properties. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their activity, in this case, their extraction efficiency or selectivity.
For this compound and related compounds, QSAR studies involve calculating a set of molecular descriptors that quantify various aspects of their structure. These descriptors can be electronic (e.g., HOMO-LUMO gap, partial charges), steric (e.g., molecular volume, surface area), or topological.
Once a database of compounds with their known extraction activities and calculated descriptors is compiled, statistical methods like multiple linear regression or machine learning algorithms are used to build the QSAR model. researchgate.net The resulting equation can then be used to predict the extraction performance of new, yet-to-be-synthesized organophosphorus compounds.
These predictive models can guide the rational design of extractants. For example, a QSAR model might reveal that increasing the length of the alkyl chain or introducing specific functional groups at certain positions in the molecule enhances its selectivity for a particular metal ion. This allows chemists to focus their synthetic efforts on the most promising candidates, saving time and resources.
Table 2: Key Molecular Descriptors Used in QSAR Studies of Organophosphorus Extractants
| Descriptor Type | Example Descriptors | Relevance to Extraction |
| Electronic | HOMO-LUMO Energy Gap, Dipole Moment, Partial Atomic Charges | Relate to the molecule's reactivity and ability to coordinate with metal ions. |
| Steric | Molecular Volume, Surface Area, Ovality | Influence the accessibility of the binding site and the packing of extractant molecules in the organic phase. |
| Topological | Connectivity Indices, Shape Indices | Describe the branching and overall shape of the molecule, which can affect its solubility and aggregation behavior. |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's preference for the organic phase over the aqueous phase. |
Emerging Research Directions and Future Perspectives
Rational Design of Novel (1-Methylheptyl)phosphonic Acid Derivatives with Tuned Properties
The rational design of novel molecules is a cornerstone of modern chemistry, allowing for the precise tuning of properties to meet specific functional demands. For this compound, this involves the strategic modification of its molecular structure to enhance or introduce new characteristics. The primary sites for modification are the phosphonic acid headgroup and the (1-methylheptyl) alkyl chain.
Modification of the Phosphonic Acid Group: The phosphonic acid moiety is the primary site for interaction with metal ions and surfaces. Its properties can be tuned by:
Esterification: Converting the phosphonic acid to its mono- or di-esters can modulate its solubility, polarity, and reactivity. Selective esterification can be achieved under controlled temperature conditions. nih.gov For instance, reacting a phosphonic acid with an orthoacetate at 30°C tends to favor the formation of monoesters. nih.gov
Conversion to Phosphonamides: Reaction with amines can yield phosphonamides, which can introduce new hydrogen bonding capabilities and alter the coordination properties of the molecule. beilstein-journals.org
Modification of the Alkyl Chain: The (1-methylheptyl) tail governs the molecule's lipophilicity and steric bulk. Introducing functional groups onto this chain can create derivatives with tailored properties. For example, the introduction of fluorine atoms could enhance thermal and chemical stability, while the addition of polymerizable groups like acrylates or methacrylates could allow for its incorporation into polymer backbones.
Table 1: Potential Strategies for Rational Design of this compound Derivatives
| Modification Strategy | Target Moiety | Anticipated Change in Property | Potential Application |
|---|---|---|---|
| Partial or Full Esterification | Phosphonic Acid | Increased lipophilicity, altered coordination | Extractants, phase transfer catalysts |
| Amidation | Phosphonic Acid | Modified hydrogen bonding, altered chelation | Novel ligands, bioactive compounds |
| Introduction of Functional Groups (e.g., -OH, -NH2, -COOH) | Alkyl Chain | Increased polarity, new reactive sites | Surface modification, bioconjugation |
| Halogenation (e.g., Fluorination) | Alkyl Chain | Enhanced thermal/chemical stability, altered surface energy | High-performance materials, hydrophobic coatings |
The design of these novel derivatives is often guided by computational modeling to predict their properties before synthesis. This synergy between computational and synthetic chemistry accelerates the discovery of new functional molecules.
Integration into Advanced Functional Materials for Diverse Applications
The unique properties of phosphonic acids, particularly their strong binding to metal oxides, make them ideal candidates for the development of advanced functional materials. This compound and its rationally designed derivatives can be integrated into various material platforms.
Surface Modification: Phosphonic acids can form dense, well-ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as alumina, titania, and zirconia. The (1-methylheptyl) group would orient away from the surface, creating a hydrophobic layer. This can be used for:
Corrosion Inhibition: Forming a protective barrier on metal surfaces.
Controlling Wettability: Creating superhydrophobic or superoleophobic surfaces.
Improving Biocompatibility: Modifying the surface of medical implants.
Hybrid Organic-Inorganic Materials: Phosphonic acids are excellent linkers for the synthesis of metal-phosphonate frameworks, which are a subclass of metal-organic frameworks (MOFs). These materials have high surface areas and tunable porosity, making them suitable for:
Gas Storage and Separation: The pores can be designed to selectively adsorb certain gases.
Catalysis: The metal nodes or functionalized organic linkers can act as catalytic sites.
Ion Exchange: The framework can be designed to selectively capture and release ions.
Functional Polymers: By incorporating derivatives of this compound that contain polymerizable groups, new functional polymers can be synthesized. These polymers would combine the properties of the phosphonic acid group (e.g., flame retardancy, metal chelation) with the processability of polymers. Applications could include:
Flame Retardants: The phosphorus content can significantly improve the fire resistance of materials.
Membranes for Separation: The phosphonic acid groups can facilitate ion transport.
Adhesives and Coatings: The phosphonic acid can promote adhesion to metal substrates.
Table 2: Examples of Advanced Functional Materials Incorporating Phosphonic Acids
| Material Type | Role of Phosphonic Acid | Example Application |
|---|---|---|
| Self-Assembled Monolayers (SAMs) | Surface anchor and functional tail | Corrosion protection of aluminum |
| Metal-Phosphonate Frameworks | Organic linker | Selective CO2 capture |
| Functional Polymers | Monomer or additive | Flame retardant textiles |
Considerations for Sustainable Chemistry and Environmental Impact in Phosphonic Acid Research
As the applications of phosphonic acids expand, it is crucial to consider the principles of green and sustainable chemistry in their synthesis and lifecycle. rsc.orgsciencedaily.com The future of phosphonic acid research will be increasingly shaped by environmental considerations.
Green Synthesis Methods: Traditional methods for synthesizing phosphonic acids can sometimes involve harsh reagents and generate significant waste. beilstein-journals.orgresearchgate.net Emerging research focuses on developing more environmentally benign synthetic routes. rsc.org These include:
Microwave-Assisted Synthesis: This can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com The McKenna reaction, a common method for dealkylating phosphonate (B1237965) esters to yield phosphonic acids, can be significantly accelerated using microwave irradiation. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or using the reagent itself as the solvent, can minimize waste and simplify purification. rsc.org
Catalytic Methods: The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing the formation of byproducts. researchgate.net
Biodegradability and Environmental Fate: The strong P-C bond that gives phosphonates their stability also makes them resistant to degradation in the environment. rsc.org This persistence is a significant concern. Future research must address:
Designing for Degradation: Incorporating cleavable linkages or other structural features that facilitate biodegradation without compromising the desired functional properties of the molecule.
Understanding Degradation Pathways: Studying the mechanisms by which phosphonates are broken down by microorganisms in soil and water.
Recovery and Recycling: Developing methods to recover and reuse phosphonates from industrial waste streams is a key aspect of a circular economy for phosphorus, a critical and finite resource. sciencedaily.comnih.gov
The pursuit of "green phosphonate chemistry" is not just an academic exercise but a necessity for the long-term viability of this class of compounds in industrial and technological applications. rsc.orgsciencedaily.com
Q & A
Q. What are the primary synthetic routes for (1-Methylheptyl)phosphonic Acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via two main routes:
- Modified Mannich Reaction : Reacting phosphorous acid with formaldehyde and a primary/secondary amine. Reaction efficiency depends on pH (optimal range: 3–5), temperature (60–80°C), and amine-to-phosphorous acid molar ratio (1:1–1.5) .
- Dialkyl Phosphite and Acyl Chloride Reaction : Requires anhydrous conditions and catalysts like triethylamine. Yield is influenced by reaction time (4–8 hours) and stoichiometric control of acyl chloride .
Multivariate statistical process control (MSPC) can optimize continuous production by monitoring parameters such as pressure, temperature, and reagent flow rates .
Q. What analytical methods are recommended for detecting phosphonic acid residues in plant tissues, and how are interferences mitigated?
- Methodological Answer :
- LC-MS/MS with Acidified Methanol Extraction : Ensures detection of polar phosphonic acid derivatives. Key steps include:
- Avoiding Fosetyl or Ethephon in calibration solutions to prevent in-source fragmentation interference .
- Using isotopically labeled internal standards (e.g., D5-Fosetyl) to correct matrix effects .
- Conversion Factor for Fosetyl-Al Residues : Phosphonic acid concentrations must be converted to Fosetyl equivalents using a factor of 110/82 (molecular weight ratio). For example, 0.1 mg/kg phosphonic acid = 0.13 mg/kg Fosetyl .
Q. How does phosphonic acid interact with fungal pathogens in agricultural applications, and what are its limitations?
- Methodological Answer : Phosphonic acid inhibits fungal ATP synthase and disrupts cell wall biosynthesis. However, its efficacy depends on:
- Plant Systemic Uptake : Requires foliar application at 0.1–0.3% (w/v) concentrations .
- Persistence : Stored in perennial crops (e.g., fruit trees) and excreted over multiple growing seasons, complicating residue management in organic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in phosphonic acid source attribution (natural vs. synthetic) in organic certification?
- Methodological Answer :
- Isotopic Labeling : Use δ¹⁸O or ³²P isotopic signatures to distinguish synthetic (Fosetyl-Al-derived) vs. natural phosphonic acid .
- Longitudinal Field Studies : Monitor phosphonic acid levels in untreated control plots to establish baseline environmental contributions .
- Data from CVUA Stuttgart : 36% of samples showed Fosetyl/phosphonic acid residues above LOQ, with phosphonic acid concentrations 40× higher than Fosetyl, suggesting environmental persistence .
Q. What advanced characterization techniques elucidate the coordination chemistry of this compound in hybrid materials?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves metal-ligand coordination modes (e.g., monodentate vs. bidentate binding) in MOFs .
- Solid-State NMR (³¹P) : Probes local symmetry and proton mobility in phosphonic acid-functionalized polymers (e.g., PBI-H systems) .
- Electrochemical Impedance Spectroscopy : Measures proton conductivity in sulfonic/phosphonic acid copolymer membranes (e.g., 10⁻² S/cm at 80°C) .
Q. How can multivariate statistical methods improve batch-to-batch consistency in phosphonic acid synthesis?
- Methodological Answer :
- Multivariate Statistical Process Control (MSPC) :
- Principal Component Analysis (PCA) : Reduces dimensionality of process variables (e.g., pH, temperature) to identify critical control points .
- Glide Window MSPC : Detects anomalies in batch cooling crystallizers by comparing real-time data to historical trajectories .
- Case Study : MSPC reduced yield variability by 15% in dimethyl phosphonic acid synthesis by optimizing reaction time (6.2 ± 0.3 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
